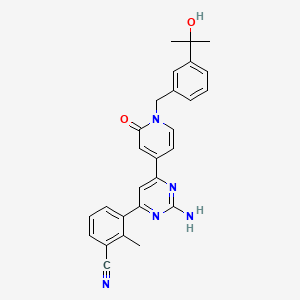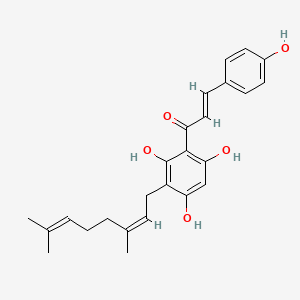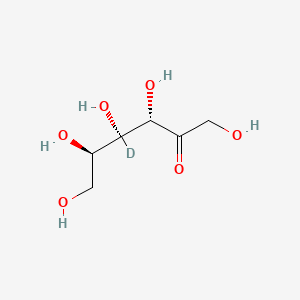
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron;bromide is a complex organometallic compound It consists of a cyclopentadiene ring, a cyclopentadienylmethyl group, a dodecyl-dimethylazanium moiety, iron, and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron;bromide typically involves the following steps:
Formation of Cyclopentadiene: Cyclopentadiene is obtained by cracking dicyclopentadiene at high temperatures (around 180°C) and collecting the monomer by distillation.
Preparation of Cyclopentadienylmethyl Group: This involves the reaction of cyclopentadiene with a suitable alkylating agent to form the cyclopentadienylmethyl group.
Formation of Dodecyl-Dimethylazanium Moiety: This step involves the quaternization of a dodecylamine with a methylating agent to form the dodecyl-dimethylazanium moiety.
Complexation with Iron and Bromide: The final step involves the coordination of the cyclopentadienylmethyl group and the dodecyl-dimethylazanium moiety with iron, followed by the addition of bromide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron;bromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various ligands depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction may produce cyclopentane derivatives .
Scientific Research Applications
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron;bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron;bromide exerts its effects involves the coordination of its ligands with metal centers. This coordination facilitates various catalytic processes, including electron transfer and bond formation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler compound with a similar cyclopentadiene ring structure.
Cyclopentadienylmethyl Derivatives: Compounds with similar cyclopentadienylmethyl groups but different substituents.
Ferrocene: An organometallic compound with a similar iron-cyclopentadienyl structure.
Uniqueness
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron;bromide is unique due to its combination of a cyclopentadiene ring, a cyclopentadienylmethyl group, a dodecyl-dimethylazanium moiety, iron, and bromide. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C25H44BrFeN |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron;bromide |
InChI |
InChI=1S/C20H38N.C5H6.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16H,4-12,15,17-19H2,1-3H3;1-4H,5H2;1H;/q+1;;;/p-1 |
InChI Key |
OHZGZYKGNKHYBB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC1.C1C=CC=C1.[Fe].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)





